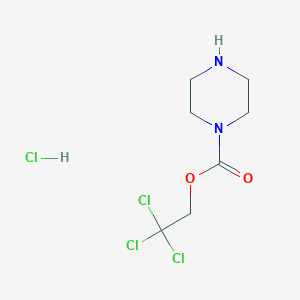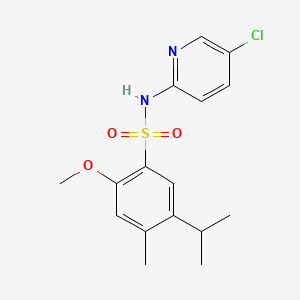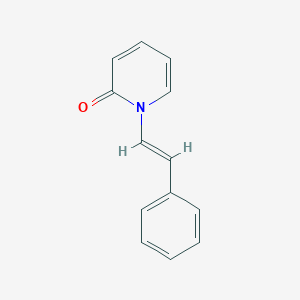
(E)-1-Styrylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Styrylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridones It is characterized by a styryl group attached to the nitrogen atom of the pyridone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Styrylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with a styryl halide under basic conditions. One common method is the Heck reaction, where 2-pyridone is reacted with styryl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures (around 100-150°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
(E)-1-Styrylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring or the styryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(E)-1-Styrylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (E)-1-Styrylpyridin-2(1H)-one involves its interaction with specific molecular targets. The styryl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can influence cellular signaling pathways by acting as an agonist or antagonist of specific receptors.
類似化合物との比較
(E)-1-Styrylpyridin-2(1H)-one can be compared with other similar compounds, such as:
2-Styrylpyridine: Lacks the carbonyl group on the pyridone ring, resulting in different reactivity and biological activity.
1-Styrylpyridin-2-one: Similar structure but different isomer, leading to variations in chemical properties and applications.
2-Styrylquinoline: Contains a quinoline ring instead of a pyridone ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the styryl group and the pyridone ring, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
1-[(E)-2-phenylethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+ |
InChIキー |
WSSVGRPJVQMLKI-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/N2C=CC=CC2=O |
正規SMILES |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

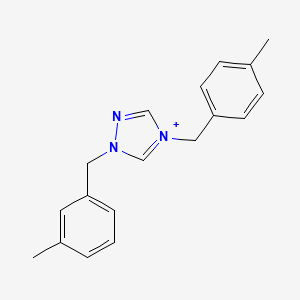
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)


![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
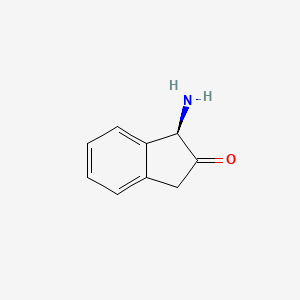


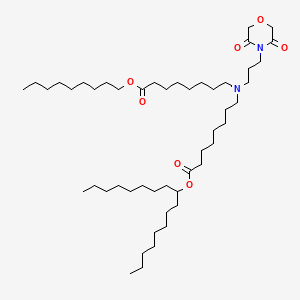
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
